Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate
Overview
Description
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. This particular compound is characterized by the presence of a nitro group at the 6-position and a carboxylate ester group at the 3-position of the indazole ring.
Mechanism of Action
Target of Action
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate is a complex chemical compound that interacts with various targets in the body. Similar indazole derivatives have been shown to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Indazole derivatives are known to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Similar indazole derivatives have been shown to have various effects at the molecular and cellular level, such as inhibiting cell proliferation or inducing apoptosis .
Biochemical Analysis
Biochemical Properties
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory responses . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . This modulation can lead to changes in gene expression and metabolic flux, highlighting the compound’s potential impact on cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit enzymes involved in the synthesis of pro-inflammatory mediators . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can remain stable under certain conditions, but may degrade over time, leading to altered biological activity . Understanding these temporal effects is essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . For example, indazole derivatives have been shown to have a threshold effect, where a specific dosage range is required to achieve the desired biological activity without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity . Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, indazole derivatives may be transported across cell membranes by specific transporters, influencing their bioavailability and therapeutic efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate typically involves the nitration of 1-methylindazole followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to esterification using methanol and a suitable acid catalyst such as sulfuric acid or hydrochloric acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 1-methyl-6-amino-1H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Hydrolysis: 1-methyl-6-nitro-1H-indazole-3-carboxylic acid.
Scientific Research Applications
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activity of indazole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
Methyl 1-methyl-6-nitro-1H-indazole-3-carboxylate can be compared with other indazole derivatives such as:
Methyl 1-methyl-6-amino-1H-indazole-3-carboxylate: This compound has an amino group instead of a nitro group, which can significantly alter its biological activity and reactivity.
1-methyl-6-nitro-1H-indazole-3-carboxylic acid: The carboxylic acid derivative is more polar and may have different solubility and reactivity compared to the ester form.
6-nitro-1H-indazole: Lacks the methyl and carboxylate groups, which can affect its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be exploited in various applications.
Properties
IUPAC Name |
methyl 1-methyl-6-nitroindazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-12-8-5-6(13(15)16)3-4-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTKFHNSAMTKIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)[N+](=O)[O-])C(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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